Technical Guide: Physicochemical Properties of 4-Fluorobenzoyl Cyanide
Technical Guide: Physicochemical Properties of 4-Fluorobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzoyl cyanide is an aromatic organic compound of interest in medicinal chemistry and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a fluorinated phenyl ring attached to a carbonyl cyanide moiety, imparts unique electronic properties that can influence molecular interactions and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Fluorobenzoyl cyanide, along with detailed experimental protocols for their determination.
Molecular and Physical Properties
A summary of the key physical and chemical properties of 4-Fluorobenzoyl cyanide is presented in Table 1. While experimental data for some properties are limited, available information from chemical suppliers and computational predictions are included.
Table 1: Physical and Chemical Properties of 4-Fluorobenzoyl Cyanide
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO | PubChem[1] |
| Molecular Weight | 149.12 g/mol | PubChem[1] |
| Appearance | Colorless oil that solidifies on standing in the freezer. | PrepChem.com |
| Boiling Point | 220.8 °C at 760 mmHg | Hangzhou J&H Chemical Co., Ltd.[2], AB Chemicals Inc.[3] |
| Density | 1.258 g/cm³ | Hangzhou J&H Chemical Co., Ltd.[2] |
| Refractive Index | 1.523 | Hangzhou J&H Chemical Co., Ltd.[2], AB Chemicals Inc.[3] |
| Melting Point | Not explicitly reported; solidifies in a freezer. | PrepChem.com |
| Solubility | Data not available. | |
| CAS Number | 658-13-9 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 4-Fluorobenzoyl cyanide.
Infrared (IR) Spectroscopy
Partial infrared spectroscopic data indicates the presence of key functional groups. The reported characteristic absorption bands are:
-
2220 cm⁻¹: C≡N (nitrile) stretching
-
1685 cm⁻¹: C=O (carbonyl) stretching
-
1600, 1505, 1410 cm⁻¹: Aromatic C=C stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 4-Fluorobenzoyl cyanide, further confirming its identity.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 4-Fluorobenzoyl cyanide are provided below. As specific protocols for the determination of all its physical properties were not available, generalized procedures based on standard laboratory techniques are described.
Synthesis of 4-Fluorobenzoyl Cyanide
A common method for the synthesis of 4-Fluorobenzoyl cyanide involves the reaction of 4-fluorobenzoyl chloride with a cyanide source.
Workflow for the Synthesis of 4-Fluorobenzoyl Cyanide
Caption: Synthesis workflow for 4-Fluorobenzoyl cyanide.
Detailed Protocol:
-
To a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.1 equivalents).
-
Catalyze the reaction by adding tin(IV) chloride (0.2 equivalents) and stir the mixture at room temperature for 2 hours.
-
Quench the reaction by adding ice-cold water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with ice-cold water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by Kugelrohr vacuum distillation to yield 4-fluorobenzoyl cyanide as a colorless oil.
Determination of Physical Properties
The following are general protocols for determining the key physical properties of an organic compound like 4-Fluorobenzoyl cyanide.
Since the compound solidifies in a freezer, a low-temperature melting point apparatus would be required.
-
Pack a small amount of the solidified compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.[4][5][6][7]
-
Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range is the melting point.[5][6]
-
Place a small amount of the liquid sample into a small test tube or fusion tube.[8][9][10]
-
Heat the sample slowly and uniformly in a heating block or oil bath.[8][9][10]
-
Observe for a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat source and note the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.
-
Accurately weigh a clean, dry pycnometer (volumetric flask).
-
Fill the pycnometer to the calibration mark with the liquid sample, ensuring there are no air bubbles.
-
Weigh the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.[11][12][13]
-
In a series of small test tubes, add a small, measured amount of 4-Fluorobenzoyl cyanide.
-
To each tube, add a different solvent (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane) in small increments, shaking well after each addition.[14][15][16]
-
Observe and record whether the compound dissolves completely, partially, or is insoluble in each solvent at room temperature.[14][15][16]
Spectroscopic Analysis Protocols
-
Acquire an IR spectrum of the neat liquid sample using an FTIR spectrometer equipped with an ATR accessory.
-
Identify the characteristic absorption frequencies and compare them to known values for functional groups to confirm the structure.[17][18][19][20][21]
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.[22][23][24][25][26]
-
Analyze the chemical shifts, integration, and coupling patterns to elucidate the molecular structure.[24][25][26]
-
Introduce a small amount of the sample into a mass spectrometer.
-
Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight.[27][28][29][30][31]
-
Analyze the fragmentation pattern to gain further structural information.[27][28][30][31]
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with 4-Fluorobenzoyl cyanide. Further research is required to elucidate its pharmacological profile and potential therapeutic applications.
Conclusion
This technical guide summarizes the currently known physical and chemical properties of 4-Fluorobenzoyl cyanide and provides generalized experimental protocols for their determination. While some key experimental data, such as a precise melting point and solubility in various solvents, are yet to be reported, the information and methods presented herein provide a valuable resource for researchers working with this compound. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential in drug discovery and development.
References
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